molecular formula C18H19N3O2 B2493025 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea CAS No. 905761-72-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea

Cat. No.: B2493025
CAS No.: 905761-72-0
M. Wt: 309.369
InChI Key: FKVVTACCJNSEGO-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Pyrrole derivatives have been studied for their diuretic properties and potential as new hypertension remedies. For example, a study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide revealed two polymorphic modifications, indicating its strong diuretic properties and potential application in hypertension treatment (Shishkina et al., 2018).

Synthesis and Properties of Conducting Polymers

Research on pyrrole derivatives includes the synthesis of conducting polymers, demonstrating the effect of substituents on their properties. For instance, a study on the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives showed variations in electrical conductivity and thermal stability based on the nature of the substituents, highlighting their potential in electronic and photovoltaic applications (Pandule et al., 2014).

Metal-Free Synthesis of Polysubstituted Pyrroles

An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, utilizing surfactants in aqueous mediums. This approach offers an environmentally friendly and versatile pathway for creating various pyrrole-based compounds, potentially useful in pharmaceuticals and materials science (Kumar et al., 2017).

Electrochromic Applications

Pyrrole derivatives have also found applications in electrochromic devices due to their unique electronic and optical properties. A study involving dithienylpyrroles-based electrochromic polymers demonstrated their use in high-contrast electrochromic devices, suggesting their potential in smart windows and display technologies (Su et al., 2017).

Corrosion Inhibition

Pyrrole derivatives, such as pyrazoline derivatives, have been explored for their effectiveness in corrosion inhibition. These compounds show high inhibition efficiency, making them valuable for protecting metals in industrial applications (Lgaz et al., 2020).

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-16-11-6-5-10-15(16)21(17-12-7-13-19-17)18(22)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVVTACCJNSEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(C2=NCCC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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